molecular formula C18H36Cl2LiN2Zn- B11832180 lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

Cat. No.: B11832180
M. Wt: 423.7 g/mol
InChI Key: FDCKLEIDBYKMMW-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine in the presence of lithium chloride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

Zn+2,2,6,6-Tetramethylpiperidine+LiClThis compound\text{Zn} + \text{2,2,6,6-Tetramethylpiperidine} + \text{LiCl} \rightarrow \text{this compound} Zn+2,2,6,6-Tetramethylpiperidine+LiCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride involves its role as a nucleophile and reducing agent. It donates electrons to electrophilic centers in organic molecules, facilitating various chemical transformations . The molecular targets include carbonyl groups, halides, and other electrophilic sites .

Properties

Molecular Formula

C18H36Cl2LiN2Zn-

Molecular Weight

423.7 g/mol

IUPAC Name

lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride

InChI

InChI=1S/2C9H18N.2ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;;/h2*5-7H2,1-4H3;2*1H;;/q2*-1;;;+1;+2/p-2

InChI Key

FDCKLEIDBYKMMW-UHFFFAOYSA-L

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+]

Origin of Product

United States

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